N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a heterocyclic sulfonamide derivative characterized by a benzoxazole core fused with a sulfonamide group. The benzoxazole moiety (a bicyclic structure combining benzene and oxazole rings) is substituted at the 3-position with a methyl group and at the 5-position with a sulfonamide side chain. The sulfonamide nitrogen is further linked to a 2-ethyl group bearing a 2,2'-bithiophene unit, a conjugated system of two thiophene rings connected via a single bond.
Properties
IUPAC Name |
3-methyl-2-oxo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S3/c1-20-14-11-13(5-6-15(14)24-18(20)21)27(22,23)19-9-8-12-4-7-17(26-12)16-3-2-10-25-16/h2-7,10-11,19H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPUAXMJLFGLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=CC=CS4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that derivatives of 2,2’-bithiophene are often used as hole transport materials (htms) for perovskite solar cells (pscs). The compound could potentially interact with the perovskite material layer, which absorbs light, and the p-type semiconductor, which acts as the hole transport layer.
Mode of Action
Based on the properties of 2,2’-bithiophene derivatives, it can be inferred that the compound might interact with its targets by facilitating charge mobility. This is due to the π-electrons present in the system.
Biochemical Pathways
It’s known that 2,2’-bithiophene derivatives play a crucial role in the photovoltaic properties of perovskite solar cells. Therefore, it can be inferred that this compound might influence the electron transport pathways in these cells.
Pharmacokinetics
It’s known that 2,2’-bithiophene has a high gi absorption and is bbb permeant. It’s also known to inhibit several cytochrome P450 enzymes. These properties could potentially impact the bioavailability of the compound.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that exhibits significant biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
This compound features a unique structural framework that includes:
- Bithiophene moiety : Contributes to electronic properties.
- Benzoxazole sulfonamide framework : Known for biological activity, particularly in enzyme inhibition.
The molecular formula of the compound is with a molecular weight of 420.5 g/mol. The presence of the sulfonamide group is particularly noteworthy as it has been associated with various pharmacological activities.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on several enzymes:
- Carbonic Anhydrase : Inhibition of this enzyme can lead to therapeutic effects in conditions like glaucoma and epilepsy.
- Other Targets : Similar benzoxazole derivatives have shown activity against enzymes relevant for cancer therapy, suggesting potential anticancer properties.
2. Anticancer Properties
Studies have demonstrated that derivatives of benzoxazole sulfonamides can induce apoptosis in various cancer cell lines. For example:
| Compound Type | Cancer Cell Line | Mechanism of Action |
|---|---|---|
| Benzoxazole Derivatives | MCF-7 (Breast Cancer) | Induction of apoptosis |
| Sulfonamide Variants | A549 (Lung Cancer) | Cell cycle arrest |
These findings suggest that the compound may have significant potential as an anticancer agent.
3. Antimicrobial Activity
The compound has also shown promising antimicrobial properties against specific bacterial strains. Similar compounds have demonstrated:
- Antibacterial Effects : Against strains like Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : Effective against Candida albicans.
The biological activity of this compound may involve:
- Molecular Docking Studies : These studies can elucidate binding affinities with target proteins.
- Surface Plasmon Resonance : Used to assess real-time interactions between the compound and its targets.
The bithiophene unit allows for π–π stacking interactions with biological molecules, while the sulfonamide group facilitates hydrogen bonding with target enzymes.
Case Study 1: Anticancer Activity in MCF-7 Cells
A recent study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy Against Candida albicans
In vitro tests showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 15.6 µg/mL against Candida albicans, indicating potent antifungal activity comparable to established antifungal agents.
Comparison with Similar Compounds
Substituent Analysis
The hydroxyl group in the latter introduces additional hydrogen-bonding capacity, which may influence solubility and crystal packing .
Physicochemical and Electronic Properties
- Lipophilicity : The bithiophene unit in the target compound likely increases hydrophobicity, favoring membrane permeability in biological systems. In contrast, the hydroxyl group in the analog may improve aqueous solubility.
- Electronic Effects : Thiophene is more electron-rich than furan due to sulfur’s polarizability. The bithiophene’s dual thiophene rings could enhance electron delocalization, affecting redox behavior or binding to biological targets (e.g., enzyme active sites) .
Methodological Overlaps
Both compounds’ crystal structures (if resolved) would likely employ SHELX software for refinement, given its prevalence in small-molecule crystallography . Hydrogen-bonding patterns in the compound could be analyzed using graph-set notation, as described in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
